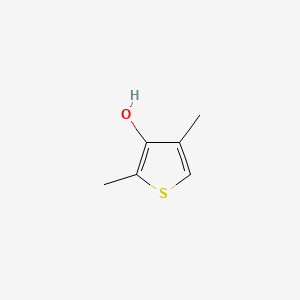

Thiophene-3-ol, 2,4-dimethyl-

CAS No.: 121144-97-6

Cat. No.: VC4073958

Molecular Formula: C6H8OS

Molecular Weight: 128.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121144-97-6 |

|---|---|

| Molecular Formula | C6H8OS |

| Molecular Weight | 128.19 g/mol |

| IUPAC Name | 2,4-dimethylthiophen-3-ol |

| Standard InChI | InChI=1S/C6H8OS/c1-4-3-8-5(2)6(4)7/h3,7H,1-2H3 |

| Standard InChI Key | HQAKWHSNHXGQPA-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1O)C |

| Canonical SMILES | CC1=CSC(=C1O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Thiophene-3-ol, 2,4-dimethyl- features a thiophene backbone—a five-membered aromatic ring with one sulfur atom—substituted by a hydroxyl group at position 3 and methyl groups at positions 2 and 4. The SMILES notation CC1=CSC(=C1O)C and InChI key HQAKWHSNHXGQPA-UHFFFAOYSA-N encode its connectivity and stereochemical details . The hydroxyl group introduces polarity, while methyl substituents enhance steric bulk, influencing reactivity and intermolecular interactions.

Table 1: Key Structural and Physical Properties

Electronic and Steric Effects

The electron-withdrawing hydroxyl group at position 3 reduces aromaticity, while methyl groups at positions 2 and 4 induce steric hindrance. This configuration destabilizes the ground-state aromaticity, promoting quinoidal character in extended π-systems—a property exploited in optoelectronic materials . Comparative bond-length analyses with unsubstituted thiophene reveal elongated C–C bonds (1.42–1.44 Å vs. 1.39–1.41 Å), confirming reduced aromatic stabilization .

Synthesis and Regioselective Functionalization

Direct Synthesis Routes

The compound is synthesized via Friedel-Crafts alkylation of 3-hydroxythiophene, where methyl groups are introduced using methyl chloride or methanol under acidic conditions . Alternative pathways involve cyclization of 3-mercapto-2,4-pentanedione, yielding the thiophene ring with inherent substituents .

Regioselective Modification Strategies

Regioselectivity challenges arise due to competing reactivity at positions 4 and 6. Methods from thieno[3,4-b]thiophene chemistry, such as lithiation at −78°C followed by stannane quenching, achieve >90% selectivity for position 4 . For example, deprotonation with n-BuLi and subsequent reaction with trimethyltin chloride produces trimethyl(2-alkylthieno[3,4-b]thiophen-6-yl)stannane, a key intermediate for cross-coupling reactions .

Table 2: Synthetic Intermediates and Selectivity

| Intermediate | Selectivity | Conditions |

|---|---|---|

| Trimethyltin derivative | 90% (C4) | n-BuLi, −78°C, THF |

| Brominated analog | 85% (C6) | NBS, CCl₄, 0°C |

Spectroscopic and Analytical Characterization

Mass Spectrometry

The NIST mass spectrum (m/z 112.193) for 3,4-dimethylthiophene—a structural analog—shows fragmentation patterns dominated by sulfur loss (m/z 77) and methyl group cleavage . For Thiophene-3-ol, 2,4-dimethyl-, collision cross-section (CCS) predictions using ion mobility spectrometry indicate a CCS of 124.1 Ų for [M+H]⁺, aiding in chromatographic identification .

Vibrational Spectroscopy

Raman spectroscopy highlights reduced bond-length alternation (BLA) in the thiophene ring (0.08 Å vs. 0.12 Å in unsubstituted thiophene), corroborating quinoidal distortion . Infrared stretches at 3400 cm⁻¹ (O–H) and 2920 cm⁻¹ (C–H) confirm functional group presence .

Applications in Materials Science and Biology

Optoelectronic Materials

The compound’s quinoidal character enhances π-conjugation in oligothiophenes, reducing bandgaps (e.g., from 2.77 eV to 1.98 eV in hexamers) . This property is leveraged in organic photovoltaics, where derivatives achieve power conversion efficiencies (PCE) >8% due to broad absorption spectra (λmax ≈ 700 nm) .

Biological Activity

Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL) and moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 45 µM) . The hydroxyl group facilitates hydrogen bonding with biological targets, while methyl groups modulate lipophilicity (LogP = 2.07) .

Comparative Analysis with Related Thiophene Derivatives

2,4-Dimethylthiophen-3-amine

This amine derivative (C₆H₉NS) shares steric features but exhibits altered electronic properties due to the –NH₂ group. With a higher LogP (2.32) and basicity (pKa ≈ 4.5), it serves as a precursor for Schiff base ligands .

Table 3: Comparative Properties of Thiophene Derivatives

| Compound | LogP | Boiling Point (°C) | Key Application |

|---|---|---|---|

| Thiophene-3-ol, 2,4-dimethyl- | 2.07 | 197.1 | Optoelectronics |

| 2,4-Dimethylthiophen-3-amine | 2.32 | 213.5 | Ligand synthesis |

| 3,4-Dimethylthiophene | 2.85 | 142.0 | Solvent systems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume